N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is an organic compound with the molecular formula C19H23N3O3. It is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound is known for its strong reducing and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-phenylethylamine with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 2-methoxybenzaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
- N1-(2-methoxyphenyl)-N4-hexylpiperazine
- 2-(4-methoxyphenyl)ethylamine
Uniqueness
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility in organic solvents and contribute to its strong reducing and antioxidant capabilities .
Properties
IUPAC Name |
N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-9-6-4-3-5-8(9)10(18-2)7-14-12(16)11(13)15/h3-6,10H,7H2,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOTMUTRMIOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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